2-Chlorobenzimidazole
Overview
Description
2-Chlorobenzimidazole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring with a chlorine atom attached at the second position. This compound is part of the benzimidazole family, which is known for its wide range of biological and pharmacological activities .
Mechanism of Action
Target of Action
2-Chlorobenzimidazole is a versatile intermediate for the construction of polycyclic heterocycles . It is used as a building block to synthesize 4-amino-6-benzimidazole-pyrimidines . .
Mode of Action
The mode of action of this compound involves its reaction with other compounds to form new structures. For instance, it can react with benzonitrile oxide to form 3-phenyl [1,2,4]oxadiazolo [4,5- a ]benzimidazole .
Biochemical Pathways
Compounds containing both oxadiazole and benzimidazole moieties, which can be synthesized using this compound, have been shown to be potent agents against various cancer cell lines .
Pharmacokinetics
Benzimidazole compounds, in general, are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
The result of the action of this compound is the formation of new compounds with potential biological activity. For example, it can be used to synthesize 4-amino-6-benzimidazole-pyrimidines . Additionally, compounds synthesized using this compound have shown cytotoxic activity against various cancer cell lines .
Action Environment
The action of this compound can be influenced by environmental factors such as the nature of the solvent and the basicity effect of the medium. For instance, the reaction of this compound with benzonitrile oxide to form 3-phenyl [1,2,4]oxadiazolo [4,5- a ]benzimidazole is favored in a polar protic solvent (MeOH) and in the presence of Et3N .
Biochemical Analysis
Biochemical Properties
2-Chlorobenzimidazole plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, this compound has been used as a building block in the synthesis of compounds that inhibit specific enzymes involved in cancer cell proliferation . It interacts with biomolecules through hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target proteins.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases . Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, it has been reported to inhibit the activity of topoisomerase, an enzyme crucial for DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks, triggering cell death pathways. Furthermore, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound in cell culture studies has shown that it can lead to adaptive responses in cells, such as the upregulation of detoxifying enzymes and efflux pumps, which can reduce its efficacy over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in vital organs and the generation of reactive oxygen species.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions in the liver, where it is oxidized and conjugated with glucuronic acid or sulfate . These metabolic transformations increase its solubility and facilitate its excretion from the body. The enzymes cytochrome P450 and UDP-glucuronosyltransferase play crucial roles in the metabolism of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux. The distribution of this compound is also affected by its binding to plasma proteins, which can modulate its bioavailability and half-life.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis . The compound may also be directed to specific subcellular compartments through post-translational modifications or interactions with targeting signals, which can enhance its therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzimidazole can be synthesized through several methods. One common method involves the reaction of benzimidazole-2-one with phosphoryl chloride in the presence of phenol . Another method includes the reaction of 2-bromo-imidazoles with hydrogen chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: It can react with alkylating agents like dimethyl sulfate and diethyl sulfate to form 1-methyl-2-chlorobenzimidazole and 1-ethyl-2-chlorobenzimidazole, respectively.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with nitrile oxides to form oxadiazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Dimethyl sulfate, diethyl sulfate, benzyl chloride.
Cycloaddition Reactions: Benzonitrile oxide, polar protic solvents like methanol, and bases like triethylamine.
Major Products:
- 1-methyl-2-chlorobenzimidazole
- 1-ethyl-2-chlorobenzimidazole
- Oxadiazole derivatives
Scientific Research Applications
2-Chlorobenzimidazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a corrosion inhibitor in aggressive acidic media.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
- 2-Bromobenzimidazole
- 2-Iodobenzimidazole
- 5,6-Dichlorobenzimidazole
Comparison: 2-Chlorobenzimidazole is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to 2-Bromobenzimidazole and 2-Iodobenzimidazole, the chlorine atom in this compound provides different electronic and steric effects, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
2-chloro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPSHJCKSDNETA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063626 | |
Record name | 1H-Benzimidazole, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4857-06-1 | |
Record name | 2-Chlorobenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4857-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorobenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorobenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111358 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Benzimidazole, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Benzimidazole, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.139 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLOROBENZIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F4MJ5PT4K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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